Octenidine

Übersicht

Beschreibung

Octenidin dihydrochlorid ist ein kationisches Tensid mit einer Gemini-Tensidstruktur, die von 4-Aminopyridin abgeleitet ist. Es wirkt gegen grampositive und gramnegative Bakterien. Seit 1987 wird es in Europa hauptsächlich als Antiseptikum vor medizinischen Eingriffen verwendet, auch bei Neugeborenen .

Vorbereitungsmethoden

Die Herstellung von Octenidin umfasst mehrere Schritte. Ein Verfahren beinhaltet die Reaktion von Pyridin mit Thionylchlorid, um eine Zwischenverbindung zu erhalten. Diese Zwischenverbindung wird dann mit Phenol vermischt und bei hohen Temperaturen umgesetzt. Octadecylaminhydrochlorid wird hinzugefügt, und das Gemisch wird weiter umgesetzt, abgekühlt und mit Salzsäure und Natriumhydroxid behandelt, um eine weiße kristalline Verbindung zu erhalten. Diese Verbindung wird dann mit Decamethylenchlorid und Dimethylformamid umgesetzt, um Octenidin zu erhalten .

Chemische Reaktionsanalyse

Octenidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Octenidin kann an Redoxreaktionen teilnehmen, obwohl genaue Einzelheiten zu diesen Reaktionen begrenzt sind.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Pyridinringe.

Häufige Reagenzien und Bedingungen: Reagenzien wie Thionylchlorid, Phenol und Octadecylaminhydrochlorid werden häufig bei seiner Synthese verwendet.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Octenidin dihydrochlorid, eine weiße kristalline Verbindung.

Analyse Chemischer Reaktionen

Octenidine undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, although specific details on these reactions are limited.

Substitution: It can undergo substitution reactions, particularly involving its pyridine rings.

Common Reagents and Conditions: Reagents such as thionyl chloride, phenol, and octadecylamine hydrochloride are commonly used in its synthesis.

Major Products: The primary product of these reactions is this compound dihydrochloride, a white crystalline compound.

Wissenschaftliche Forschungsanwendungen

Octenidin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als kationisches Tensid in verschiedenen chemischen Prozessen verwendet.

Wirkmechanismus

Octenidin übt seine Wirkung aus, indem es die Oberflächenladung von Bakterienzellen neutralisiert, was zur Störung der äußeren Membran und zum Verlust der Zellwandintegrität führt. Es dringt durch den Periplasmaraum ein, erreicht die innere Membran und induziert eine vollständige Lipidstörung . Dieser Mechanismus ist sowohl gegen grampositive als auch gegen gramnegative Bakterien wirksam .

Wirkmechanismus

Octenidine exerts its effects by neutralizing the surface charge of bacterial cells, leading to the disruption of the outer membrane and loss of cell wall integrity. It penetrates through the periplasmic space, reaching the inner membrane and inducing complete lipid disorder . This mechanism is effective against both Gram-positive and Gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

Octenidin wird oft mit anderen Antiseptika wie Chlorhexidin, Miramistin und Picloxidin verglichen. Im Gegensatz zu Chlorhexidin gibt es bei Octenidin keine Bedenken hinsichtlich kanzerogener Verunreinigungen, und es ist weniger teuer . Miramistin und Picloxidin sind ebenfalls kationische Antiseptika, aber Octenidin hat in bestimmten Anwendungen eine überlegene Wirksamkeit gezeigt .

Ähnliche Verbindungen

- Chlorhexidin

- Miramistin

- Picloxidin

Die einzigartige Struktur und die breite antimikrobielle Aktivität von Octenidin machen es zu einer wertvollen Verbindung in verschiedenen Bereichen.

Biologische Aktivität

Octenidine dihydrochloride (OCT) is a broad-spectrum antiseptic that has gained attention for its efficacy against various pathogens, particularly in clinical settings. Its biological activity encompasses antimicrobial effects, wound healing properties, and potential applications in infection control. This article delves into the diverse biological activities of this compound, supported by research findings, case studies, and data tables.

Antimicrobial Activity

Broad-Spectrum Efficacy

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. A study demonstrated that this compound concentrations as low as 0.01% could achieve a bacterial reduction factor of greater than 5 log within one minute against various pathogens such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa under both clean and contaminated conditions .

Minimum Inhibitory Concentrations (MIC)

Table 1 summarizes the MIC values for this compound against several microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <1.5 |

| Escherichia coli | <1.5 |

| Pseudomonas aeruginosa | <1.5 |

| Candida albicans | <1.5 |

These results indicate that this compound is effective at low concentrations, making it a viable option for topical antisepsis.

Wound Healing Properties

Case Studies on Chronic Wounds

This compound has been evaluated for its efficacy in managing chronic wounds. A case series involving four patients with hard-to-heal wounds demonstrated that treatment with this compound-based products led to significant improvements in wound healing without any reported side effects . The treatment involved wound debridement followed by the application of this compound solutions, resulting in reduced wound size and enhanced epithelialization over a period of 13 weeks.

Mechanisms of Action

Research indicates that this compound promotes wound healing through several mechanisms:

- Anti-inflammatory Effects : Proteomic analyses revealed that this compound-treated wounds exhibited lower levels of pro-inflammatory cytokines (IL-6, IL-8) and matrix metalloproteinases (MMPs), which are critical in tissue remodeling .

- Biofilm Disruption : this compound has shown effectiveness in eradicating biofilms formed by pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, enhancing its role in preventing chronic infections .

Clinical Applications

Infection Control in ICU Settings

A multicenter study assessed the impact of daily antiseptic bathing with this compound on the incidence of ICU-acquired primary bacteremia. The results indicated a significant reduction in infection rates, suggesting that this compound can serve as an effective preventive measure against hospital-acquired infections .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Eigenschaften

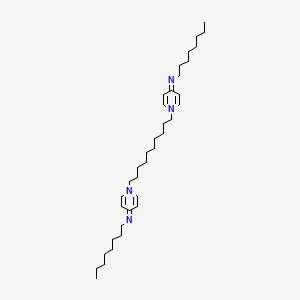

IUPAC Name |

N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62N4/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2/h23-26,31-34H,3-22,27-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXNYZWXUADSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70775-75-6 (hydrochloride) | |

| Record name | Octenidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071251020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70221427 | |

| Record name | Octenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71251-02-0 | |

| Record name | Octenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71251-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octenidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071251020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octenidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanamine, N,N'-(1,10-decanediyldi-1(4H)-pyridinyl-4-ylidene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTENIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZE0372S5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.